molecular formula C22H27ClN2O2S B2759822 5-chloro-2-methoxy-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzamide CAS No. 1235267-18-1

5-chloro-2-methoxy-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzamide

Cat. No. B2759822
M. Wt: 418.98
InChI Key: RJRUGMQALSRFMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5-chloro-2-methoxy-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzamide” is an organic building block . It has been reported as an intermediate in the synthesis of glyburide .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula: ClC6H3(OCH3)CONHCH2C6H4SO2NH2 . The molecular weight is 368.84 .


Physical And Chemical Properties Analysis

This compound has a melting point of 209-214 °C (lit.) . The SMILES string representation of this compound is COc1ccc (Cl)cc1C (=O)NCCc2ccc (cc2)S (N) (=O)=O .

Scientific Research Applications

Serotonin 4 (5-HT4) Receptor Agonist Activity

One of the notable scientific applications of derivatives closely related to the compound involves their role as serotonin 4 (5-HT4) receptor agonists. These derivatives have been synthesized and evaluated for their potential to enhance gastrointestinal motility. This research is significant in the context of developing treatments for gastrointestinal disorders. Studies have indicated that certain benzamide derivatives, including compounds with structural similarities to the specified chemical, exhibit favorable pharmacological profiles for enhancing gastrointestinal motility, with implications for oral bioavailability and potential therapeutic use in gastrointestinal motility disorders (Sonda et al., 2003).

Gastroprokinetic Agents

The synthesis and evaluation of novel benzamide derivatives as gastroprokinetic agents due to their high affinity for the 5-hydroxytryptamine 4 (5-HT4) receptor have been a focus of research. These compounds, structurally related to the mentioned chemical, have shown promise as potent 5-HT4 receptor agonists, displaying contractile effects in the isolated guinea-pig ascending colon and increasing gastroprokinetic motility in dogs. This research underlines the potential of such compounds in the treatment of gastrointestinal motility disorders, with specific reference to their receptor binding affinity and pharmacological action (Itoh et al., 1999).

Synthesis and Pharmacological Evaluation

Further research into the synthesis and pharmacological evaluation of benzamide derivatives as selective serotonin 4 receptor agonists has revealed their potential to accelerate gastric emptying and increase the frequency of defecation. This line of research highlights the therapeutic potential of these compounds for treating gastrointestinal disorders by acting on serotonin receptors to enhance gut motility. One specific compound, identified as a selective 5-HT4 receptor agonist, demonstrated efficacy in enhancing gastric emptying and defecation in preclinical models, suggesting its utility as a novel prokinetic agent (Sonda et al., 2004).

Safety And Hazards

The compound is classified as a Combustible Solid . The flash point is not applicable .

properties

IUPAC Name

5-chloro-2-methoxy-N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN2O2S/c1-27-20-8-7-18(23)13-19(20)22(26)24-14-16-9-11-25(12-10-16)15-17-5-3-4-6-21(17)28-2/h3-8,13,16H,9-12,14-15H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJRUGMQALSRFMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCC2CCN(CC2)CC3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-2-methoxy-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzamide

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